(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-23-22(26)17-13-15-7-5-6-8-16(15)24(17)20(25)10-9-14-11-18(27-2)21(29-4)19(12-14)28-3/h5-12,17H,13H2,1-4H3,(H,23,26)/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYYAWOJQWZYDX-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1CC2=CC=CC=C2N1C(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-methyl-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)indoline-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is a hybrid molecule featuring both indoline and trimethoxyphenyl moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the formation of the indoline core and the introduction of the 3,4,5-trimethoxyphenyl group. The structural formula can be represented as follows:
This compound contains a methoxy-substituted phenyl ring that enhances its lipophilicity and potential bioactivity.
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value in the low micromolar range, indicating potent growth inhibition. Specifically, studies report IC50 values around 0.126 μM for certain derivatives that share structural similarities with this compound .
- MDA-MB-231 Triple-Negative Breast Cancer Cells : The compound also exhibited strong inhibitory effects on this aggressive cancer type, with IC50 values comparable to established chemotherapeutics .
The mechanisms through which this compound exerts its effects include:
- Microtubule Destabilization : Similar to other compounds containing trimethoxyphenyl groups, it may act as a microtubule-destabilizing agent. This action disrupts mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
- Induction of Apoptosis : The compound has been shown to enhance caspase activity in treated cells, indicating that it promotes programmed cell death through intrinsic apoptotic pathways .
- Cell Cycle Arrest : Flow cytometry analyses have revealed that treatment with this compound can lead to G2/M phase arrest in cancer cells, further contributing to its antiproliferative effects .
Research Findings and Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The TMP moiety is a common feature in anticancer agents due to its ability to interact with hydrophobic pockets in HDACs and tubulin. Below is a comparison of the target compound with N-(3-(2-((Z)-3-(furan-2-yl)-2-(3,4,5-trimethoxybenzamido)acryloyl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (Compound 6e) , a structurally related molecule from recent research .
| Parameter | Target Compound | Compound 6e |
|---|---|---|
| Core Structure | Indoline-2-carboxamide | Hydrazinyl-acryloyl-furan hybrid |
| TMP Groups | One TMP moiety | Three TMP moieties |
| Key Functional Groups | - Z-acryloyl - N-methyl carboxamide |
- Z-acryloyl - Furan ring - Multiple hydrazine and benzamide linkages |
| Molecular Weight | Not explicitly reported | 730.72 g/mol |
| Synthetic Yield | Not reported | 46.51% |
| Biological Targets | Hypothesized: HDACs, tubulin | Confirmed: Dual HDAC and tubulin inhibition |
Pharmacokinetic Considerations
- The indoline scaffold in the target compound may confer advantages in oral absorption and blood-brain barrier penetration over bulkier analogs like Compound 6e.
- Compound 6e’s high molecular weight (730.72 g/mol) and polar hydrazine linkages could limit membrane permeability, a common challenge in drug development .
Preparation Methods
Synthesis of the Indoline-2-Carboxamide Core
The indoline-2-carboxamide scaffold serves as the foundational structure for this compound. Source outlines a robust protocol for synthesizing indoline derivatives via a TBTU-mediated coupling strategy . The general procedure involves:
Indoline-2-carboxylic acid synthesis :
- Cyclization of vinylazides (e.g., compound 5 ) using rhodium catalysis yields indole intermediates (e.g., 6 ), which are subsequently reduced to indolines (e.g., 7 ) via magnesium-mediated hydrogenation.
- For 5-fluoroindoline derivatives, alternative pathways involving copper-catalyzed cyclization and hydrolysis are employed.
Amide bond formation :
Preparation of 3-(3,4,5-Trimethoxyphenyl)acryloyl Chloride
The acryloyl moiety is introduced via a reactive acyl chloride intermediate. Source details the commercial availability and synthesis of 3-(3,4,5-trimethoxyphenyl)acryloyl chloride (CAS: 10263-19-1), which is critical for subsequent acylation. Key steps include:
Synthesis of 3,4,5-trimethoxycinnamic acid :
Chlorination to acryloyl chloride :
Stereoselective Acylation of Indoline-2-Carboxamide
The Z-configured acryloyl group is installed via a regioselective acylation reaction. Source and provide insights into optimizing this step:
Coupling conditions :
- A mixture of N-methyl indoline-2-carboxamide, 3-(3,4,5-trimethoxyphenyl)acryloyl chloride, and a base such as N,N-diisopropylethylamine (DIPEA) in anhydrous DCM facilitates the formation of the desired amide bond.
- The use of coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhances reaction efficiency.
Stereochemical control :
- The Z-configuration is achieved through kinetic control during acylation. Low temperatures (−20°C) and stoichiometric base prevent isomerization of the double bond.
- Alternative approaches include photochemical isomerization of the E-isomer using UV light, though this method is less commonly reported.
Purification and Characterization
Final purification and validation are critical for ensuring product integrity:
Chromatographic purification :
Spectroscopic analysis :
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Reaction Optimization
Q & A
Q. Data example :
| Parameter | Value | Reference |
|---|---|---|
| δ 3.81–7.48 (methoxy, aromatic) | ||
| HRMS (M+H) | 344.20 |
Advanced: How does the Z-configuration influence tubulin polymerization compared to the E-isomer?
Answer:
- Structural impact : The Z-isomer’s bent conformation may hinder binding to tubulin’s colchicine site, unlike the E-isomer’s planar structure, which aligns with the hydrophobic pocket .
- Functional assays : Compare polymerization rates via turbidity assays (λ = 350 nm). E-isomers of related compounds stimulate polymerization by 2.5× vs. Z-isomers (1.2×) .
- Molecular docking : Use software (e.g., AutoDock Vina) to model steric clashes in Z-configuration binding .
Basic: How do researchers optimize reaction yields for the acylation step?
Answer:
Key factors include:
- Stoichiometry : Use 1.1–1.2 equivalents of acyl chloride to avoid side reactions .
- Base selection : Sodium hydride (vs. weaker bases) ensures complete deprotonation of the indoline nitrogen .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize hydrolysis .
Example : In piperlongumine synthesis, optimized conditions achieved 99% conversion to acryloyl chloride .
Advanced: What strategies elucidate the mechanism of action for this compound?
Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., ROS-response pathways) .
- Proteomics : SILAC-based profiling detects protein targets (e.g., tubulin isoforms, stress kinases) .
- ROS assays : Measure intracellular ROS with DCFH-DA and validate via N-acetylcysteine (NAC) rescue experiments .
Case study : Analogs induced ROS-mediated apoptosis in HeLa cells (IC = 2.1 µM) but showed no effect in NAC-pretreated cells .
Basic: How are structural analogs designed to study structure-activity relationships (SAR)?
Answer:
- Core modifications : Vary substituents on the indoline (e.g., methyl, halogen) or acryloyl (e.g., methoxy, nitro) groups .
- Stereochemical variants : Synthesize E/Z isomers and diastereomers to assess conformational effects .
- Bioisosteric replacement : Substitute the carboxamide with sulfonamide or urea groups to modulate solubility .
SAR example : Methoxy groups at 3,4,5 positions enhance cytotoxicity by 3× compared to mono-methoxy analogs .
Advanced: How can computational methods predict metabolic stability?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and clearance rates .
- Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile groups (e.g., ester linkages) .
- MD simulations : Model compound-protein interactions (e.g., plasma albumin binding) to predict half-life .
Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
